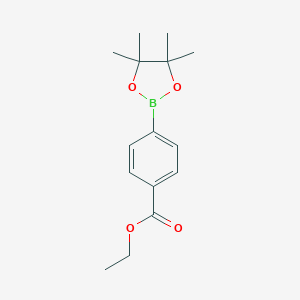
2-Methyl-3-ethoxy-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-ethoxy-2H-1,4-benzothiazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzene ring fused with a thiazine ring and is also known as riluzole.
Mechanism of Action
The exact mechanism of action of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine is not fully understood. However, it is believed to work by modulating glutamate neurotransmission, inhibiting voltage-gated sodium channels, and reducing calcium influx into cells. By doing so, it reduces excitotoxicity and oxidative stress, which are major contributors to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutamate transporter protein, which helps to clear excess glutamate from the synapse. It also increases the levels of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. Additionally, it has been found to reduce inflammation and oxidative stress in the brain, which are major contributors to neurodegeneration.
Advantages and Limitations for Lab Experiments
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine. One area of interest is its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a compound that has shown promising results in the treatment of neurological disorders. Its synthesis method is reliable and efficient, and its mechanism of action and physiological effects are well understood. However, further research is needed to fully explore its potential therapeutic applications and to identify any potential limitations or side effects of its use.
Synthesis Methods
The synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with acetaldehyde followed by cyclization using hydrochloric acid. The final product is then purified using recrystallization. This method has been reported to have a yield of around 60% and is considered a reliable and efficient method for synthesizing this compound.
Scientific Research Applications
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anticonvulsant, and antidepressant properties. It is currently approved by the FDA for the treatment of amyotrophic lateral sclerosis (ALS) and has shown promising results in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
CAS RN |
190385-04-7 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-ethoxy-2-methyl-2H-1,4-benzothiazine |
InChI |
InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |
InChI Key |
FTNHTEQLZMRODV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2SC1C |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2SC1C |
synonyms |
2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)





![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)






